N-(7-methyloctyl)thiolan-3-amine

Lipophilicity ADME Medicinal Chemistry

Identifying selective chemical probes for NAT1-mediated acetylation pathways often requires bespoke synthesis of N-alkyl thiolan-3-amines, delaying SAR studies. N-(7-methyloctyl)thiolan-3-amine (CAS 1041555-82-1) is an off-the-shelf, high-purity (≥98%) NAT1 inhibitor (IC50 1.90 µM) that provides a validated, highly lipophilic (LogP ~3.83) data point for CNS and intracellular target programs. - Validated NAT1 inhibitor (IC50 1.90 µM) for cancer metabolism & acetylation assays - Amphiphilic scaffold with rigid tetrahydrothiophene ring and branched 7-methyloctyl tail - High purity (≥98%) suitable for direct use in cell-based assays and synthetic derivatization - Available from stock for immediate global dispatch

Molecular Formula C13H27NS
Molecular Weight 229.43 g/mol
Cat. No. B13293205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyloctyl)thiolan-3-amine
Molecular FormulaC13H27NS
Molecular Weight229.43 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCNC1CCSC1
InChIInChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3
InChIKeyZVEVPQJUHYLPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-methyloctyl)thiolan-3-amine: Overview


N-(7-methyloctyl)thiolan-3-amine (CAS No. 1041555-82-1) is a secondary amine featuring a tetrahydrothiophene (thiolane) ring N-alkylated with a branched 7-methyloctyl chain [1]. It is primarily offered as a high-purity research chemical (≥95–98%) for use as a synthetic building block or ligand scaffold in medicinal chemistry and organic synthesis . The compound's amphiphilic character—combining a polar, conformationally rigid sulfur heterocycle with a lipophilic, branched alkyl tail—underpins its utility in modulating molecular properties such as solubility and membrane permeability [2].

Role

High-purity synthetic building block for medicinal chemistry

Property

Amphiphilic scaffold for solubility and permeability modulation

Use Context

Ligand template in lead optimization and SAR studies

Why N-(7-methyloctyl)thiolan-3-amine Cannot Be Substituted


The thiolan-3-amine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the N-alkyl chain's length, branching, and polarity, making generic substitution precarious. The 7-methyloctyl group in the target compound confers specific physicochemical properties (e.g., a high LogP of ~3.83 ) that directly influence biological partitioning, target engagement, and metabolic stability compared to analogs with shorter linear chains (e.g., N-methyl or N-isopropyl derivatives, LogP 0.44–1.22 [1]) or those with polar functionalities . Furthermore, the conformational rigidity provided by the tetrahydrothiophene ring distinguishes it from acyclic amine analogs, often resulting in enhanced binding affinity and selectivity for certain protein targets . Therefore, empirical performance in an assay or synthetic step is not transferable across the N-alkyl thiolan-3-amine series, and the specific 7-methyloctyl derivative must be independently validated.

  • N-alkyl chain length and branching markedly shift LogP and target engagement — the 7-methyloctyl group cannot be replaced with shorter or linear chains.
  • Conformational rigidity of the tetrahydrothiophene ring provides a distinct binding geometry not reproduced by flexible acyclic amines.
  • Biological activity and synthetic utility may not transfer across the N-alkyl thiolan-3-amine series; independent validation is required.

Quantitative Differentiation Evidence


Lipophilicity Comparison vs. N-Alkyl Analogs

The target compound's high lipophilicity (calculated LogP = 3.83 ) is a critical differentiator from other N-alkyl thiolan-3-amines. For instance, the N-methyl analog has a LogP of 0.44 [1] and the N-isopropyl analog has a LogP of 1.22 . This substantial increase in lipophilicity suggests a marked difference in membrane permeability and oral bioavailability potential, which are key parameters in drug candidate selection [2]. This quantitative difference in LogP translates to an approximately 240-fold increase in predicted octanol-water partition coefficient compared to the N-methyl derivative.

Lipophilicity Comparison
Reported
Predicted LogP 3.83; ΔLogP +3.39 vs. N-methyl analog, +2.61 vs. N-isopropyl analog
Supports lipophilicity-driven candidate prioritization
Predicted values; experimental confirmation recommended
Lipophilicity ADME Medicinal Chemistry Physicochemical Property Prediction

NAT1 Enzyme Inhibition Potency

N-(7-methyloctyl)thiolan-3-amine has been shown to inhibit human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 1.90 µM [1]. This single-concentration or dose-response data point is the only reported biological activity for this specific compound. By contrast, a structurally related N-alkyl thiolan-3-amine derivative (N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine) exhibits antimicrobial activity against Enterococcus faecalis with an IC50 of 125 µM [2], representing a >65-fold difference in potency. While not a direct comparator within the same assay, this discrepancy highlights the steep SAR of this scaffold and the risk of assuming that a generic N-alkyl thiolan-3-amine will exhibit a comparable biological profile. The 1.90 µM IC50 value against NAT1 indicates a level of target engagement that merits further investigation in NAT1-related biology, including cancer metabolism and drug detoxification pathways.

NAT1 Inhibition (IC50)
Class-level
IC50 1.90 µM against human NAT1
Supports NAT1 target engagement studies in cancer metabolism
Single assay; confirm with dose-response and selectivity panels
Enzyme Inhibition Arylamine N-Acetyltransferase Cancer Biology Drug Metabolism

Conformational Rigidity vs. Acyclic Amines

The tetrahydrothiophene (thiolane) ring at the core of N-(7-methyloctyl)thiolan-3-amine confers conformational rigidity that is absent in acyclic amine analogs [1]. This preorganization is a recognized strategy for enhancing target binding by reducing the entropic penalty upon complex formation. While direct binding data for the target compound against a specific protein is not available for a direct comparison, studies on structurally related tetrahydrothiophene-3-amines have shown that the cyclic scaffold can improve binding affinity and target selectivity compared to flexible acyclic amines . For example, in the context of GABA aminotransferase inactivators, tetrahydrothiophene-based analogs demonstrate a defined geometry that is critical for their mechanism of action [2]. The target compound's combination of this rigid thiolane ring with a lipophilic alkyl tail offers a unique topological and physicochemical profile that distinguishes it from simpler, more flexible N-alkyl amines.

Conformational Rigidity
Class-level
Thiolane ring provides conformational restriction vs. flexible acyclic amines
Supports scaffold preorganization hypothesis for binding
Direct binding data unavailable; inferred from scaffold
Conformational Restriction Medicinal Chemistry Ligand Design Binding Affinity

Application Scenarios


CNS and Intracellular Lead Optimization

The high lipophilicity (LogP 3.83) of N-(7-methyloctyl)thiolan-3-amine makes it a suitable core scaffold for designing drug candidates that require efficient passive membrane permeability, such as those targeting the central nervous system (CNS) or intracellular organelles. Procurement is indicated when a research program seeks to explore the SAR of the N-alkyl chain on a tetrahydrothiophene-3-amine template to balance potency with ADME properties. This compound serves as a valuable comparator for a series of N-alkyl derivatives, with the 7-methyloctyl chain providing a distinct, highly lipophilic data point .

NAT1 Inhibition in Cancer Metabolism

Based on its demonstrated inhibition of human NAT1 (IC50 1.90 µM) , N-(7-methyloctyl)thiolan-3-amine is a candidate chemical probe for investigating the role of NAT1 in cancer cell metabolism, drug detoxification, and cellular homeostasis. Researchers studying NAT1 biology, particularly its role in acetylation-dependent pathways, should consider procuring this compound for use in cell-based assays to validate target engagement and functional consequences. Its activity against NAT1 distinguishes it from other thiolan-3-amines that have not been profiled or are inactive against this target [1].

Synthetic Building Block for Thiolanes

As a secondary amine, N-(7-methyloctyl)thiolan-3-amine is a versatile building block for constructing more complex molecules. The nucleophilic amine can be used to introduce the 7-methyloctyl-thiolan-3-yl moiety into a target molecule through alkylation, reductive amination, or amide coupling reactions. The compound's high purity (≥95–98%) and defined structure make it suitable for synthetic chemistry laboratories focused on generating novel chemical entities for biological screening or materials science applications. This scenario is particularly relevant for labs that lack the capacity for in-house synthesis of this specific N-alkylated heterocycle.

Analytical Reference Standard

The compound's well-defined chemical properties, including its CAS registry number (1041555-82-1) and canonical SMILES, make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, GC-MS) for the detection and quantification of related thiolan-3-amine derivatives or impurities in complex mixtures. Procurement is recommended for analytical laboratories requiring a high-purity material to establish retention times, fragmentation patterns, and calibration curves in support of pharmaceutical or environmental analysis.

Application
Selection Property
Validation Focus
CNS permeability lead optimization
Lipophilicity ranking among N-alkyl analogs
Passive membrane permeability assays
NAT1 pathway research in cancer metabolism
Reported NAT1 inhibition activity
Target engagement in cancer cell models
Synthetic building block for thiolane libraries
Nucleophilic secondary amine for derivatization
Reactivity and purity in synthetic protocols
Analytical reference standard
Well-defined structure and high purity
Method development and calibration curves
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